molecular formula C8H6ClNO B1364135 2-Chloro-1-isocyanato-4-methylbenzene CAS No. 40398-00-3

2-Chloro-1-isocyanato-4-methylbenzene

Cat. No.: B1364135
CAS No.: 40398-00-3
M. Wt: 167.59 g/mol
InChI Key: QVCZOTVTRWNPAF-UHFFFAOYSA-N
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Description

2-Chloro-1-isocyanato-4-methylbenzene is an organic compound with the molecular formula C₈H₆ClNO and a molecular weight of 167.59 g/mol . This compound is known for its isocyanate functional group, which is highly reactive and widely used in various chemical reactions and industrial applications.

Preparation Methods

The synthesis of 2-Chloro-1-isocyanato-4-methylbenzene typically involves the reaction of 2-chloro-4-methylphenylamine with phosgene (COCl₂) under controlled conditions . The reaction proceeds as follows:

    Reaction with Phosgene: The amine group of 2-chloro-4-methylphenylamine reacts with phosgene to form the corresponding isocyanate.

    Reaction Conditions: This reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

2-Chloro-1-isocyanato-4-methylbenzene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Alcohols and Amines: React with the isocyanate group to form carbamates and ureas.

    Acids and Bases: Catalyze the reactions and help in the formation of desired products.

Major products formed from these reactions include substituted ureas, carbamates, and amides, which have various applications in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism by which 2-Chloro-1-isocyanato-4-methylbenzene exerts its effects involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates . The molecular targets and pathways involved include:

Properties

IUPAC Name

2-chloro-1-isocyanato-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCZOTVTRWNPAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193392
Record name 3-Chloro-4-isocyanatotoluene
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40398-00-3
Record name 2-Chloro-1-isocyanato-4-methylbenzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-isocyanatotoluene
Source ChemIDplus
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Record name 3-Chloro-4-isocyanatotoluene
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Record name 3-chloro-4-isocyanatotoluene
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Record name 3-Chloro-4-isocyanatotoluene
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